- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]PropellaneJournal of the American Chemical Society, 2023, 145(9), 5363-5369,
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

943-08-8 structure
اسم المنتج:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
كاس عدد:943-08-8
وسط:C8H5F2NS2
ميغاواط:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
-
- MDL: MFCD00518584
- نواة داخلي: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- مفتاح Inchi: XYUPZERKMMCICQ-UHFFFAOYSA-N
- ابتسامات: FC(SC1SC2C(=CC=CC=2)N=1)F
حساب السمة
- نوعية دقيقة: 216.98300
- النظائر كتلة واحدة: 216.983
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 2
- تعقيدات: 180
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 66.4A^2
- إكسلوغ 3: 4
الخصائص التجريبية
- كثيف: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- نقطة انصهار: 32-33°C
- نقطة الغليان: 70-75 ºC (0.1 Torr)
- نقطة الوميض: 109.7±30.1 ºC,
- انكسار: 1.6088 (589.3 nm 25 ºC)
- الذوبان: Almost insoluble (0.098 g/l) (25 º C),
- بسا: 66.43000
- لوغب: 3.61100
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole أمن المعلومات
- رمز الفئة الخطرة: 20/21/22-36/37/38
- تعليمات السلامة: S26; S36/37/39
- مصطلح خطر:R20/21/22; R36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-1g |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |
943-08-8 | 98% | 1g |
1283.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-200mg |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |
943-08-8 | 98% | 200mg |
364.0CNY | 2021-07-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 250mg |
¥124.0 | 2024-04-17 | |
Chemenu | CM361643-1g |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95%+ | 1g |
$89 | 2024-07-19 | |
Alichem | A059004086-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 5g |
$1017.60 | 2023-08-31 | |
TRC | D591700-25mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
TRC | D591700-50mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
Alichem | A059004086-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 1g |
$326.40 | 2023-08-31 | |
eNovation Chemicals LLC | Y1226383-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 95% | 5g |
$650 | 2024-06-03 | |
Enamine | EN300-89177-2.5g |
2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95% | 2.5g |
$286.0 | 2023-09-01 |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
المراجع
- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic StudyJournal of Organic Chemistry, 2019, 84(24), 15948-15957,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
المراجع
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox CatalysisJournal of Organic Chemistry, 2017, 82(14), 7373-7378,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
المراجع
- Electrochemical Difluoromethylation of Electron-rich OlefinsOrganic Letters, 2023, 25(10), 1678-1682,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: p-Xylene ; 1 h, 90 °C
المراجع
- Conversion between difluorocarbene and difluoromethylene ylideChemistry - A European Journal, 2013, 19(45), 15261-15266,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
المراجع
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
المراجع
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox CatalysisAngewandte Chemie, 2016, 55(8), 2743-2747,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
المراجع
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal ActivitiesOrganic Letters, 2018, 20(21), 6901-6905,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt
المراجع
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classificationTetrahedron, 2021, 78,,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
المراجع
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2BrAngewandte Chemie, 2013, 52(47), 12390-12394,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
المراجع
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonateJournal of Fluorine Chemistry, 2021, 250,,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
المراجع
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidateCell Reports Physical Science, 2021, 2(4),,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C
المراجع
- Process for preparation of difluoromethyl substituted compounds, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
المراجع
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
طريقة الإنتاج 16
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
المراجع
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in FlowACS Catalysis, 2019, 9(7), 6555-6563,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
المراجع
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
طريقة الإنتاج 19
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- Sodium bromodifluoroacetate
- 5-Methylpyrimidin-2-amine
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- 1,3-benzothiazole-2-thiol
- Borate(1-),tetrafluoro-
- Trimethyl(bromodifluoromethyl)silane
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- Sodium 2-mercaptobenzothiazole
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- (Chlorodifluoromethyl)trimethylsilane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole الوثائق ذات الصلة
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
2. Book reviews
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole) منتجات ذات صلة
- 615-22-5(2-(Methylthio)benzothiazole)
- 444668-36-4(2-Cyano-3-(4-hydroxyphenyl)-N-(1-methylethyl)-2-propenamide)
- 920230-22-4(1-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine)
- 571150-07-7(3-ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde)
- 2171997-94-5(1-(1-hydroxy-2-methylbutan-2-yl)-4-methylcycloheptan-1-ol)
- 1248761-34-3(1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine)
- 144581-38-4((2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile)
- 1892711-86-2(2-(4-chloro-1-benzofuran-3-yl)acetic acid)
- 2229339-49-3(1-(3-phenyl-1H-pyrazol-4-yl)cyclopropan-1-ol)
- 2227763-99-5((2R)-4,4,5,5-tetrafluoropentan-2-ol)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

نقاء:99%
كمية:5g
الأسعار ($):267.0